5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide is a sulfonamide compound that combines a chloropyridazine moiety with an ethylbenzenesulfonamide structure. This compound is of interest due to its potential biological activities, particularly in medicinal chemistry. The presence of the sulfonamide group is significant as it is often associated with antibacterial and anti-inflammatory properties.
This compound can be synthesized through various chemical reactions involving starting materials such as chloropyridazine derivatives and benzenesulfonamides. The specific synthetic pathways may vary, but they generally involve nucleophilic substitutions and coupling reactions.
5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide is classified as an organic compound, specifically a sulfonamide. Sulfonamides are characterized by the presence of a sulfonamide functional group (-SO2NH2) and are widely recognized for their pharmacological properties.
The synthesis of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide typically involves several steps, including:
Technical details regarding specific conditions (temperature, solvents, catalysts) may vary based on the synthetic route chosen.
The molecular formula for 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide is . The structural representation includes:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its identity and purity.
5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide may participate in various chemical reactions:
Technical details such as reaction conditions (solvent, temperature) will influence these outcomes.
The mechanism of action for 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide is not fully elucidated but may involve:
Data from biological assays would be necessary to confirm specific mechanisms.
Relevant data would typically be gathered from experimental studies or literature reviews.
5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide has potential applications in:
Benzenesulfonamide derivatives demonstrate significant inhibitory effects against influenza A viruses by targeting the hemagglutinin (HA) protein, a critical surface glycoprotein responsible for viral entry into host cells. Structural optimization studies revealed that compounds like cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide (compound 28) and its 2-chloro analogue (compound 40) effectively suppress cytopathic effects (CPE) in influenza A/Weiss/43 (H1N1)-infected Madin-Darby canine kidney (MDCK) cells, with EC₅₀ values of 210 nM and 86 nM, respectively . The mechanism involves stabilization of the prefusion HA conformation, preventing the structural rearrangements required for membrane fusion between the viral envelope and host endosome. This inhibition halts viral genome release into the cytoplasm, providing a therapeutic strategy distinct from neuraminidase inhibitors (e.g., oseltamivir) or M2 ion channel blockers (e.g., amantadine) [6]. The chloropyridazine moiety in 5-(6-chloropyridazin-3-yl)-2-ethylbenzenesulfonamide may enhance HA binding affinity through hydrophobic interactions within conserved HA stalk regions, though empirical validation for this specific analogue is pending.
Table 2: Antiviral Efficacy of Benzenesulfonamide Derivatives Against Influenza A
Compound | EC₅₀ (CPE Inhibition, H1N1) | Target Mechanism |
---|---|---|
28 | 210 nM | Hemagglutinin stabilization |
40 | 86 nM | Hemagglutinin stabilization |
Lead scaffold | <500 nM (typical range) | Fusion inhibition |
This compound exhibits promising anticancer properties through carbonic anhydrase IX (CA IX) inhibition, an enzyme overexpressed in hypoxic tumors like triple-negative breast cancer (MDA-MB-231), colorectal carcinoma, and glioblastoma. CA IX regulates extracellular pH by catalyzing CO₂ hydration into bicarbonate and protons, facilitating tumor metastasis, chemoresistance, and survival in acidic microenvironments [4] [7]. Structurally analogous thiazolone-benzenesulfonamides (e.g., compounds 4e, 4g, and 4h) inhibit CA IX with IC₅₀ values of 10.93–25.06 nM, significantly impairing proliferation in MDA-MB-231 and MCF-7 breast cancer cells (IC₅₀: 1.52–6.31 µM) [4]. The ethylbenzenesulfonamide moiety acts as a zinc-binding group (ZBG), coordinating with the CA IX active-site Zn²⁺ ion, while the chloropyridazine tail extends into hydrophobic regions of the enzyme’s active cavity [7] [9]. In pancreatic and glioblastoma models, rigidity-enhanced derivatives like SLC-0111 (a ureido-benzenesulfonamide) reduce tumor growth by inducing intracellular acidification and ferroptosis [7]. 5-(6-Chloropyridazin-3-yl)-2-ethylbenzenesulfonamide’s lipophilic profile likely enhances tumor penetration, potentiating similar effects.
Table 3: Anticancer Effects of Sulfonamide-Based CA IX Inhibitors
Cell Line | Compound | Proliferation IC₅₀ (µM) | CA IX Inhibition IC₅₀ |
---|---|---|---|
MDA-MB-231 (Breast) | 4e | 1.52 | 10.93 nM |
MCF-7 (Breast) | 4g | 6.31 | 25.06 nM |
Glioblastoma | SLC-0111 | 4.8* | 45.1 nM* |
*Reference values for structurally related agents [4] [7]
Beyond CA IX, this compound demonstrates polypharmacology against the NLRP3 inflammasome—a multiprotein complex implicated in interleukin (IL)-1β maturation and neuroinflammatory disorders. Sulfonamide derivatives (e.g., YQ128 and compound 13) inhibit NLRP3-driven IL-1β release in LPS/ATP-stimulated macrophages with IC₅₀ values of 0.19–0.79 µM [5] [8]. The benzenesulfonamide group facilitates direct binding to the NLRP3 NACHT domain, suppressing ATPase activity and inflammasome assembly [5]. Molecular docking suggests the chloropyridazine ring augments affinity via π-π stacking with conserved tryptophan residues (e.g., Trp73) in NLRP3 [8]. Additionally, selectivity over AIM2 and NLRC4 inflammasomes is achievable through optimized substituents on the sulfonamide core [5]. For CA XII inhibition, rigidified analogues like imidazolidinone-bearing benzenesulfonamides exhibit Kᵢ values of 140–171 nM, though 5-(6-chloropyridazin-3-yl)-2-ethylbenzenesulfonamide’s flexibility may favor isoform selectivity by adapting to variable active-site topologies [7] [9].
The compound’s dual CA IX/NLRP3 inhibition extends to autoimmune disease modulation. CA IX/XII overexpression in hypoxic synovial tissues contributes to rheumatoid arthritis progression by acidifying extracellular matrices and activating metalloproteinases [9]. NLRP3 inflammasome dysregulation is pathogenic in cryopyrin-associated periodic syndromes (CAPS), gout, and lupus nephritis [5] [8]. Sulfonamide-based inhibitors reduce IL-1β and IL-18 secretion by >70% in macrophage assays, attenuating inflammation in in vivo arthritis models [8] [9]. The ethyl and chloropyridazine groups may enhance blood-brain barrier permeability, making this scaffold suitable for neuroinflammatory applications (e.g., multiple sclerosis, Alzheimer’s disease) [5]. Novel triazole-benzenesulfonamide hybrids (e.g., 7d) further demonstrate immunomodulation through CA I/II suppression, though 5-(6-chloropyridazin-3-yl)-2-ethylbenzenesulfonamide’s precise immunologic profile warrants in vivo validation [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7